molecular formula C14H18BrN3OS B10926887 N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide

N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10926887
M. Wt: 356.28 g/mol
InChI Key: UKBRECBZCYWVPC-UHFFFAOYSA-N
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Description

N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps. The thiophene ring is then synthesized separately and coupled with the pyrazole derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazole-thiophene derivatives .

Mechanism of Action

The mechanism of action of N2-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

Uniqueness

N~2~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both pyrazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18BrN3OS

Molecular Weight

356.28 g/mol

IUPAC Name

N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C14H18BrN3OS/c1-9-7-13(20-11(9)3)14(19)16-5-4-6-18-8-12(15)10(2)17-18/h7-8H,4-6H2,1-3H3,(H,16,19)

InChI Key

UKBRECBZCYWVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCCCN2C=C(C(=N2)C)Br)C

Origin of Product

United States

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